molecular formula C21H31NO6 B2494252 Boc-Glu(OtBu)-OBzl CAS No. 910908-09-7

Boc-Glu(OtBu)-OBzl

Cat. No. B2494252
CAS RN: 910908-09-7
M. Wt: 393.48
InChI Key: HBZPCEWVYMBFMV-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-Glu(OtBu)-OBzl” is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate tert-butyl ester residues .


Synthesis Analysis

“Boc-Glu(OtBu)-OBzl” is synthesized by reacting L-glutamic acid with tert-butyl carbonate under alkaline conditions. This reaction typically takes place in an anhydrous organic solvent such as dimethylformamide (DMF) or dichloromethane .


Molecular Structure Analysis

The molecular formula of “Boc-Glu(OtBu)-OBzl” is C14H25NO6 . Its molar mass is 303.35 g/mol .


Chemical Reactions Analysis

“Boc-Glu(OtBu)-OBzl” is used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate tert-butyl ester residues .


Physical And Chemical Properties Analysis

“Boc-Glu(OtBu)-OBzl” is a white to slight yellow to beige powder . It has a melting point of 102 - 105 °C . It is soluble in dimethyl formamide .

Scientific Research Applications

Peptide Synthesis

The primary application of Boc-Glu(OtBu)-OBzl is in the field of peptide synthesis. It’s used in SPPS to create unique peptides containing glutamate tert-butyl ester residues . These peptides can be used in a variety of research applications, including the study of protein structure and function, the development of new pharmaceuticals, and the investigation of diseases related to protein misfolding or aggregation.

Mechanism of Action

“Boc-Glu(OtBu)-OBzl” is a glutamic acid derivative . Amino acids and amino acid derivatives have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

properties

IUPAC Name

1-O-benzyl 5-O-tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO6/c1-20(2,3)27-17(23)13-12-16(22-19(25)28-21(4,5)6)18(24)26-14-15-10-8-7-9-11-15/h7-11,16H,12-14H2,1-6H3,(H,22,25)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZPCEWVYMBFMV-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Glu(OtBu)-OBzl

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